4H-Imidazole, 4-diazo-5-nitro-
Description
Historical Trajectory of Research on Diazonitroimidazoles
Research into diazonitroimidazoles is an extension of the broader, long-standing investigation into nitro-substituted heterocyclic compounds. The journey began with the synthesis of imidazole (B134444) itself in 1858. nih.gov Subsequently, the focus shifted towards creating derivatives with enhanced properties. The synthesis of nitroimidazoles, such as 4-nitroimidazole (B12731) and 4,5-dinitroimidazole, became a crucial step, as these compounds serve as vital precursors for more complex energetic materials like 2,4,5-trinitro-imidazole. researchgate.netgoogle.com
The development of diazonitroimidazoles is part of a larger effort in recent decades to design and synthesize advanced high-performance, insensitive, and thermally stable energetic materials for various applications. energetic-materials.org.cn The introduction of the diazo group (–N2+) alongside a nitro group (–NO2) on an imidazole core is a deliberate strategy to create high-energy density materials (HEDMs). These efforts are driven by the need for compounds with superior detonation performance and thermal stability. researchgate.net While the synthesis of related structures like bis(4-diazo-5-nitro-3-oxopyrazolyl)methane has been reported, showcasing the generation of a diazo group from an amino precursor, the specific historical milestones for 4H-Imidazole, 4-diazo-5-nitro- are embedded within the broader progress of nitrogen-rich energetic heterocycles. researchgate.net
Academic Significance within Advanced Heterocyclic Chemistry Research
The imidazole ring is a privileged structure in chemistry, forming the backbone of numerous natural products and pharmaceuticals and finding use in materials science. nih.govrsc.orglongdom.orgtsijournals.com Heterocyclic compounds, in general, are foundational to the development of new energetic materials because they often possess higher heats of formation, density, and better oxygen balance compared to their non-cyclic counterparts. chemistry-chemists.com
The academic significance of 4H-Imidazole, 4-diazo-5-nitro- lies in several key areas:
Energetic Materials: As a nitrogen- and oxygen-rich compound, it holds great potential as a high-energy density material. researchgate.net The combination of the diazo and nitro functionalities on the imidazole frame contributes to a high heat of formation and potential for high detonation performance. researchgate.netchemistry-chemists.com
Synthetic Intermediates: Diazocarbonyl and related diazo compounds are versatile reagents in organic chemistry. researchgate.net They are used in the synthesis of a wide array of other heterocyclic systems, such as triazoles, making them valuable building blocks for creating more complex molecular architectures. researchgate.netnih.gov
Theoretical and Mechanistic Studies: The unique electronic structure and reactivity of diazonium ions on a nitro-substituted imidazole ring provide a rich platform for theoretical modeling and mechanistic investigations into decomposition pathways and reaction dynamics.
The table below summarizes various synthesis methods for the imidazole core, a foundational aspect of this research area.
| Synthesis Method | Reactants | Catalyst/Conditions | Reference |
| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | Not specified | nih.gov |
| Radziszewski Reaction | Diketone, Amine/Amidine | Basic conditions | nih.gov |
| Condensation | Orthoester, α-amino amide | Not specified | nih.gov |
| Domino Cyclization | N-tosylhydrazones, α,β-unsaturated acids, amines | Au/Ag dual catalysis | rsc.org |
Positioning 4H-Imidazole, 4-diazo-5-nitro- within Modern Organic Synthesis Research
In modern organic synthesis, 4H-Imidazole, 4-diazo-5-nitro- is positioned as a highly reactive and specialized intermediate. Its synthesis and application are emblematic of the push towards creating functional molecules with precisely tailored properties. The preparation of such a compound typically involves multi-step synthetic sequences, starting from commercially available imidazoles. energetic-materials.org.cnresearchgate.net
The likely synthetic pathway proceeds through the nitration of an imidazole precursor to form a nitroimidazole, followed by the introduction of an amino group, which is then converted to the diazonium group. The synthesis of the related compound bis(4-diazo-5-nitro-3-oxopyrazolyl)methane, for instance, involves the diazotization of an amino-nitropyrazole precursor using nitrous acid. researchgate.net This suggests a similar approach for the imidazole analogue, starting from 4-amino-5-nitroimidazole.
The diazo group makes the molecule a versatile synthon for a variety of transformations, including:
Cycloaddition Reactions: Diazo compounds are well-known for participating in [3+2] cycloadditions to form various five-membered heterocycles. researchgate.net
Insertion Reactions: They can undergo insertion into C-H and other bonds, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net
Precursor to Carbenes: Upon thermal or photochemical decomposition, diazo compounds can generate highly reactive carbenes, which can then undergo a host of characteristic reactions.
The table below presents data on related nitroimidazole compounds, which are key precursors in this field of synthesis.
| Compound | Starting Material | Key Reagents | Yield | Reference |
| 2,4,5-Trinitroimidazole | 4-Nitroimidazole | HNO₃/KI/AcOH | 80.6% | energetic-materials.org.cn |
| 4,5-Dinitroimidazole | Imidazole | Conc. HNO₃, Conc. H₂SO₄ | 71.6% | researchgate.net |
| 1-Methyl-4,5-dinitroimidazole | 4,5-Dinitroimidazole | (CH₃)₂SO₄ | 62% | researchgate.net |
| 1-Alkyl-4-nitro-1H-imidazole | 4-Nitroimidazole | Alkylating agents, K₂CO₃ | Varies | derpharmachemica.comresearchgate.net |
Overview of Key Academic Research Frontiers and Challenges
The research frontier for compounds like 4H-Imidazole, 4-diazo-5-nitro- is primarily driven by the quest for next-generation energetic materials. chemistry-chemists.comnih.gov A major challenge is to design molecules that offer a superior balance of high performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact, friction, and heat. researchgate.net
Key research frontiers and associated challenges include:
Synthetic Accessibility: Developing efficient, safe, and scalable synthetic routes to these highly energetic and potentially unstable compounds is a significant hurdle. Issues of regioselectivity, as seen in the alkylation of simpler nitroimidazoles, become even more critical and complex with multiple reactive functional groups. derpharmachemica.comresearchgate.net
Stability and Handling: The inherent reactivity of the diazo group, combined with the energetic nature of the nitro group, makes compounds like 4H-Imidazole, 4-diazo-5-nitro- potentially hazardous to synthesize and handle. A major research focus is on understanding and improving the thermal stability of these molecules.
Characterization: Thoroughly characterizing the structure and properties of these compounds is essential but can be challenging due to their potential instability. This requires a combination of spectroscopic methods and theoretical calculations.
"Green" Energetic Materials: A growing challenge in the field is the development of environmentally benign energetic materials. This involves designing syntheses that minimize hazardous waste and creating final compounds whose decomposition products are non-toxic, such as nitrogen gas. energetic-materials.org.cn
The table below lists computed properties for a structurally related compound, 5-diazoimidazole-4-carboxamide, which can provide insight into the physicochemical characteristics of the target molecule.
| Property | Value | Reference |
| Molecular Weight | 137.10 g/mol | nih.gov |
| XLogP3-AA | -0.7 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Topological Polar Surface Area | 69.8 Ų | nih.gov |
Properties
CAS No. |
82039-91-6 |
|---|---|
Molecular Formula |
C3HN5O2 |
Molecular Weight |
139.07 g/mol |
IUPAC Name |
4-diazo-5-nitroimidazole |
InChI |
InChI=1S/C3HN5O2/c4-7-2-3(8(9)10)6-1-5-2/h1H |
InChI Key |
ZEPLERLTXFLMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=[N+]=[N-])C(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Pioneering Synthetic Routes to 4H-Imidazole, 4-diazo-5-nitro- and Related Structures
The synthesis of diazonitroimidazoles is a multi-step process that typically builds upon a pre-formed imidazole (B134444) ring. The foundational routes often involve the construction of a nitro-substituted aminoimidazole, which then serves as the direct precursor to the target diazo compound.
A common strategy for forming the imidazole core involves the cyclization of appropriate precursors. For instance, the synthesis of 2-aminoimidazole, a key intermediate, can be achieved by reacting β-aminoacetaldehyde di-methyl acetal (B89532) with S-ethylisothiourea to form N-(2,2-dimethoxyethyl)guanidine sulfate, which is then cyclized in the presence of a strong acid. nih.gov Subsequent nitration and diazotization steps lead to the desired functionalized imidazole. nih.gov
The direct synthesis of 4H-Imidazole, 4-diazo-5-nitro- would logically start from 4-amino-5-nitro-4H-imidazole. The synthesis of related dinitroimidazoles, such as 4,5-dinitroimidazole, has been well-documented, involving the nitration of imidazole using a mixture of concentrated nitric and sulfuric acids. researchgate.net This dinitro compound can serve as a starting point for further transformations. The conversion of a nitro group to an amino group, followed by diazotization, represents a plausible, albeit challenging, pathway.
The diazotization of primary aromatic amines to form diazonium salts is a fundamental transformation in organic chemistry, typically achieved by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This classic reaction is the cornerstone for converting an aminoimidazole into the corresponding diazoimidazole.
The derivatization of precursors is a critical strategy for controlling the reactivity and directing the regiochemical outcome of the synthesis. For nitroimidazole synthesis, the starting materials can be systematically varied. For example, using sarcosine (B1681465) ethyl ester hydrochloride as a starting material leads to the formation of a N-formylated enolate, which, after several steps including diazotization and reduction, yields a 2-nitroimidazole (B3424786) alcohol intermediate. nih.gov
Another key derivatization strategy involves the direct alkylation of the imidazole ring. The alkylation of 4- and 5-nitroimidazoles has been studied using various alkylating agents under different conditions to achieve regioselectivity. researchgate.net Such N-alkylation can be used to protect one of the nitrogen atoms or to introduce functional groups that modulate the electronic properties of the ring, thereby influencing the subsequent diazotization reaction. The choice of the N-substituent can impact the stability and reactivity of the final diazo compound.
The yield and regioselectivity of synthetic routes to nitroimidazoles are highly dependent on the reaction conditions. Extensive research has been conducted to optimize these parameters. For the synthesis of 4,5-dinitroimidazole, factors such as reaction temperature, reaction time, and the molar ratio of the nitrating acids have been systematically varied. researchgate.net
Similarly, the alkylation of nitroimidazoles is sensitive to the choice of base, solvent, and temperature. Studies have shown that using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) often provides better yields compared to other base-solvent combinations like potassium hydroxide (B78521) (KOH) in DMSO or DMF. researchgate.net Heating the reaction can also significantly improve the yields of N-alkylated products. researchgate.net
Below is a data table summarizing optimized conditions for related nitroimidazole syntheses, which provides a framework for optimizing the synthesis of 4H-Imidazole, 4-diazo-5-nitro-.
| Reaction | Reactants | Optimized Conditions | Yield | Reference |
| Nitration | Imidazole, H₂SO₄, HNO₃ | Temperature: 105-115°C; Time: 2 h; Acid Ratio (H₂SO₄:HNO₃): 1:1 | 60% | researchgate.net |
| Nitration | Disulfuric imidazole salt, HNO₃ | Temperature: 90-95°C; Time: 5-5.5 h; Molar Ratio (HNO₃:imidazole): 1.6:1 | 89.4% | researchgate.net |
| Alkylation | 4-nitroimidazole (B12731), Alkylating Agent | Base: K₂CO₃; Solvent: Acetonitrile; Temperature: 60°C | Good | researchgate.net |
| Methylation | 4,5-dinitroimidazole, (CH₃)₂SO₄ | Temperature: 45-50°C; Time: 4 h; Molar Ratio (DNI:(CH₃)₂SO₄): 1:6 | 62% | researchgate.net |
These findings highlight that careful control over reaction parameters is essential for achieving high yields and directing the reaction toward the desired regioisomer, a principle that is directly applicable to the synthesis of 4H-Imidazole, 4-diazo-5-nitro-.
The diazotization of a primary amino group on the imidazole ring follows a well-established mechanism. The process is initiated by the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
The primary amino group of the amino-nitro-imidazole acts as a nucleophile, attacking the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to generate the final diazonium salt. organic-chemistry.org The imidazole ring's electronic properties, influenced by the strongly electron-withdrawing nitro group, play a crucial role in the stability of the resulting diazonium cation. The intermediates in the diazotization of aliphatic primary amines are generally unstable and can rapidly decompose, losing nitrogen gas to form carbocations. organic-chemistry.org However, aromatic diazonium salts, including those derived from heterocyclic systems like imidazole, can exhibit greater stability, allowing for their isolation or use as synthetic intermediates. organic-chemistry.org
Contemporary Synthetic Strategies for Analogues and Derivatives of Diazonitroimidazoles
Modern synthetic chemistry offers a range of advanced strategies for the efficient and selective synthesis of complex heterocyclic compounds, including analogues of diazonitroimidazoles. cas.cnspringernature.com These methods often focus on improving efficiency, selectivity, and access to structural diversity. cas.cnspringernature.comresearchgate.net
Achieving regioselectivity is a major challenge in imidazole chemistry due to the presence of two nitrogen atoms. Contemporary approaches have developed sophisticated methods to control the functionalization of the imidazole core. rsc.org
One powerful strategy is the use of directed metalation, where a substituent on the ring directs a metalating agent (like an organolithium reagent) to a specific position, which can then be quenched with an electrophile. Another approach is to control the reaction conditions to favor either kinetic or thermodynamic products. For example, the glycosylation of 4-nitroindazole can yield the N1-isomer under thermodynamic control (longer reaction times) and the N2-isomer under kinetic control (shorter reaction times). nih.gov
Catalyst-controlled regioselectivity is also a prominent strategy. The use of specific metal catalysts can favor the formation of one regioisomer over another. For instance, a short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, which is insensitive to steric and electronic variations of the amine component. rsc.org Similarly, copper-free bimetallic catalysts have been developed for the regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org These principles of catalyst and condition control are directly applicable to the synthesis of specific isomers of functionalized nitroimidazoles.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, have emerged as a powerful tool in synthetic chemistry. nih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular diversity, making them ideal for creating libraries of compounds for screening. nih.govbiomedpharmajournal.org
Several MCRs have been developed for the synthesis of the imidazole framework. biomedpharmajournal.org For example, the one-pot synthesis of substituted imidazoles from benzil, ammonium (B1175870) acetate, and an aldehyde using a ceric ammonium nitrate (B79036) catalyst has been reported. biomedpharmajournal.org
Furthermore, diazo compounds themselves are versatile reagents in MCRs. nih.gov They can participate in transformations that either retain the nitrogen atoms or eliminate them as dinitrogen gas. This opens up possibilities for constructing complex heterocyclic systems. For example, a Rh-catalyzed MCR of a diazo ester, a benzylic alcohol, and an imine can lead to the formation of α-hydroxy-β-aminoesters. nih.gov The incorporation of a pre-functionalized imidazole or the construction of the imidazole ring within an MCR sequence represents a contemporary and efficient strategy for accessing complex derivatives of diazonitroimidazoles.
Green Chemistry Principles in the Synthesis of Diazoimidazoles
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide range of heterocyclic compounds, including diazoimidazoles. While specific green chemistry protocols for the direct synthesis of 4-diazo-5-nitro-4H-imidazole are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its synthesis by examining methodologies for related compounds, such as nitroimidazoles and other diazo compounds. Key areas of improvement include the use of safer reagents and solvents, enhanced energy efficiency, and the design of inherently safer processes.
Traditional methods for the synthesis of diazo compounds often involve the use of strong acids and sodium nitrite, which can lead to the formation of hazardous nitrous acid and nitrogen oxide byproducts. An eco-friendlier approach involves the use of solid acid catalysts, such as cation exchange resins like Amberlyst-15. nih.gov These catalysts can facilitate diazotization under milder conditions, avoiding the need for strong, corrosive liquid acids and simplifying product purification. nih.gov This methodology has been successfully applied to the synthesis of azo dyes, a process that, like the synthesis of diazoimidazoles, involves a diazotization step. nih.gov The use of such recyclable catalysts aligns with the green chemistry principle of waste prevention.
Another avenue for greening the synthesis of diazoimidazoles is the adoption of advanced reactor technologies. Continuous flow chemistry, for instance, offers significant safety and efficiency advantages, particularly when dealing with potentially unstable intermediates like diazo compounds. rsc.orgyoutube.com The small reactor volumes and enhanced heat transfer in microreactors can minimize the risk of uncontrolled exothermic reactions. rsc.org This approach has been explored for the reaction of diphenyldiazomethane with p-nitrobenzoic acid, demonstrating the potential for safer handling of diazo intermediates. youtube.com
Furthermore, photochemical methods present a promising green alternative for the synthesis of nitro-substituted imidazoles. The irradiation of a substituted nitro-iodo-imidazole in the presence of an aromatic partner has been shown to yield the corresponding arylated nitroimidazole, suggesting that light can be an effective and clean energy source for C-C bond formation on the imidazole ring. rsc.org The application of photochemistry could potentially be extended to other transformations in the synthesis of 4-diazo-5-nitro-4H-imidazole, reducing the reliance on conventional heating and potentially toxic reagents. mdpi.com
Solvent selection is another critical aspect of green synthesis. Traditional organic solvents are often volatile and can have significant environmental and health impacts. Research into greener solvent systems, such as mixtures of polyethylene (B3416737) glycol (PEG) and water, has shown promise for diazotization reactions. These solvent systems are less volatile, non-toxic, and can in some cases enhance reaction rates and yields.
While a dedicated green synthesis for 4-diazo-5-nitro-4H-imidazole is yet to be fully developed, the application of these principles—utilizing solid catalysts, continuous flow technology, photochemical activation, and benign solvent systems—provides a clear roadmap for future research and development in this area.
Table 1: Comparison of Traditional vs. Potential Green Synthesis Methods for Diazoimidazoles
| Synthesis Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |
| Diazotization | Sodium nitrite and strong mineral acids (e.g., HCl, H2SO4) | Solid acid catalysts (e.g., Amberlyst-15), Nitrous acid generated in-situ from less hazardous precursors | Use of safer reagents, Waste prevention |
| Reaction Conditions | Batch processing, often at low temperatures for safety | Continuous flow chemistry in microreactors | Inherently safer chemistry, Energy efficiency |
| Energy Input | Conventional heating | Photochemical activation (e.g., UV or visible light) | Use of renewable energy, Energy efficiency |
| Solvent | Volatile organic solvents | Water, Polyethylene glycol (PEG)-water mixtures, Supercritical fluids | Use of safer solvents and auxiliaries |
Elucidating Reaction Mechanisms and Reactivity Profiles
Theoretical and Experimental Studies of Nitrogen Extrusion Pathways
The extrusion of dinitrogen (N₂) from the diazo group is a central feature of the reactivity of 4-diazo-5-nitro-4H-imidazole, typically initiated by thermal or photolytic means. This process leads to the formation of a highly reactive carbene intermediate, which subsequently dictates the reaction pathway.
Upon thermal or photochemical stimulation, 4-diazo-4H-imidazoles readily lose a molecule of nitrogen to generate the corresponding imidazolylidene carbene. nih.gov These carbenes are potent reactive intermediates that can engage in a variety of chemical transformations. Studies on related diazoimidazolecarboxylates have shown that the generated carbenes can undergo insertion reactions with nucleophiles. For instance, they react with alcohols and amines to yield O-H and N-H insertion products, respectively. nih.gov
Aromatic hydrocarbons have proven to be effective traps for these imidazolylidene carbenes, leading to the formation of various arylimidazole derivatives. nih.gov The reaction with pyridine (B92270) results in the formation of a pyridinium (B92312) ylide, a first for an imidazolylidene carbene. Furthermore, irradiation in the presence of hexafluorobenzene (B1203771) prompts a reaction that is presumed to proceed through a norcaradiene intermediate to form an imidazoazocine. nih.gov The presence of the electron-withdrawing nitro group in 4-diazo-5-nitro-4H-imidazole is expected to significantly influence the electrophilicity and stability of the resulting carbene, thereby modulating its reactivity in these transformations.
The decomposition of diazo compounds can be initiated by light (photolysis) or heat (thermolysis). researchgate.net Photochemical methods are often noted for affording higher selectivity compared to thermal conditions. researchgate.net For the related compound 4-nitroimidazole (B12731), thermal decomposition studies, while not involving a diazo group, provide insight into the lability of the nitro-substituted ring. The decomposition process is observed to begin with the cleavage of the C–NO₂ bond in a temperature range of 185–210 °C. researchgate.net The resulting NO₂ is a strong oxidizing agent that promotes the rapid destruction of the imidazole (B134444) ring, breaking C-N, C-C, and N-H bonds and producing gaseous products like NO₂, CO₂, and CO. researchgate.net
Cycloaddition Reactions Involving the Diazo Moiety
The diazo group is a classic 1,3-dipole and readily participates in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov
Diazo compounds are well-established partners in [3+2] cycloaddition reactions with a wide array of unsaturated molecules (dipolarophiles) to construct five-membered heterocycles. researchgate.netnih.gov These reactions provide robust pathways to pyrazolines and pyrazoles. nih.gov Research has demonstrated that diazo compounds can undergo efficient [3+2] cycloadditions with:
Alkenes and Alkynes : This is a fundamental reaction to produce pyrazolines and pyrazoles, respectively. nih.govorganic-chemistry.org
Enoldiazo Compounds : Dirhodium catalysts can promote a [3+2] cycloaddition between enoldiazo compounds and α-diazocarboximides. nih.gov
Arynes : In the presence of a fluoride (B91410) source like CsF, diazo compounds react with benzyne (B1209423) precursors to afford substituted indazoles in high yields under mild conditions. organic-chemistry.org
Nitrones : DFT calculations have been used to model the [3+2] cycloaddition between diazo acetates and nitrones. researchgate.net
These cycloadditions are often catalyzed by transition metals, such as copper(I) or dirhodium(II), which can influence the reaction's course and selectivity. nih.gov Visible-light-mediated protocols have also been developed, offering a benign approach for these transformations. nih.gov Given this reactivity, 4-diazo-5-nitro-4H-imidazole is expected to react with various unsaturated systems to yield a range of fused and substituted nitro-functionalized pyrazole (B372694) derivatives.
Control over stereochemistry is a critical aspect of modern synthetic chemistry. In the context of [3+2] cycloadditions involving diazo compounds, significant strides have been made in achieving high levels of diastereoselectivity and enantioselectivity.
Diastereoselectivity : In dirhodium-catalyzed [3+2] cycloadditions of α-diazocarboximides, the reactions have been shown to proceed with excellent diastereoselectivity. nih.gov Similarly, catalyst-controlled cycloadditions of aza-MBH adducts with azomethine imines produce bicyclic pyrazolidine (B1218672) scaffolds with excellent diastereoselectivity, favoring the cis diastereomer. researchgate.net
Enantioselectivity : The use of chiral starting materials, such as enantiopure α-diazocarboximides, allows for the synthesis of enantiopure tricyclic heterocyclic products. nih.gov Asymmetric synthesis of bicyclic pyrazolidinones has also been achieved through alkaloid-catalyzed [3+2] cycloadditions of ketenes, yielding products with excellent enantiomeric excess. researchgate.net
These precedents suggest that asymmetric cycloadditions using 4-diazo-5-nitro-4H-imidazole could be developed by employing chiral catalysts or auxiliaries, providing access to stereochemically defined, complex nitroimidazole derivatives.
Electrophilic and Nucleophilic Reactivity of the Imidazole Core
The electronic nature of the imidazole ring in 4-diazo-5-nitro-4H-imidazole is heavily influenced by the potent electron-withdrawing nitro group. This dictates the sites susceptible to electrophilic and nucleophilic attack.
The bioactivity of many nitroimidazole-based drugs stems from the reduction of the nitro group under hypoxic conditions. This process generates reactive electrophilic intermediates, such as nitrosoimidazoles, which can be attacked by cellular nucleophiles like sulfhydryl groups in proteins. nih.govnih.gov This reaction typically occurs at the C4 position of the imidazole ring, demonstrating its susceptibility to nucleophilic attack after activation of the nitro group. nih.gov
The imidazole ring itself contains nucleophilic nitrogen atoms. Alkylation studies on 4- and 5-nitroimidazoles demonstrate that the ring nitrogens can act as nucleophiles, readily reacting with alkylating agents. researchgate.netderpharmachemica.com The regioselectivity of this N-alkylation is sensitive to the position of the nitro group, steric effects, and reaction conditions such as the base and solvent used. derpharmachemica.com For instance, heating the reaction to 60 °C in acetonitrile (B52724) with potassium carbonate as the base has been shown to significantly improve reaction yields. researchgate.netderpharmachemica.com
Furthermore, direct nucleophilic substitution on the imidazole ring has been observed. In 2,4-dinitroimidazole, the nitro group at the C2 position can be displaced by a chloride ion, highlighting this position as an electrophilic site amenable to nucleophilic attack. ias.ac.in Conversely, the presence of the nitro group deactivates the ring towards electrophilic substitution.
Substituent Effects on Reaction Selectivity and Rate
The reaction selectivity and rate of 4-diazo-5-nitro-4H-imidazole can be significantly modulated by the introduction of additional substituents on the imidazole ring. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The inherent reactivity of the diazo group is heavily influenced by the electronic nature of the substituents on the imidazole ring. The existing nitro group at the C5 position is a powerful electron-withdrawing group (EWG), which stabilizes the diazo compound by delocalizing the negative charge on the carbon atom bearing the diazo functionality.
A computational study on diazoacetamide (B1201003) derivatives demonstrated that substituents at the α-position directly alter the electronegativity of the carbene carbon, thereby controlling chemoselectivity. rsc.org Electron-donating groups (EDGs) increase the electropositivity of the carbene carbon, enhancing its reactivity in aromatic addition reactions, while EWGs favor C-H activation pathways. rsc.org For 4-diazo-5-nitro-4H-imidazole, an additional EWG on the ring would further stabilize the diazo group but decrease the nucleophilicity of the resulting carbene. Conversely, an EDG would slightly destabilize the diazo group but increase the nucleophilicity of the carbene.
The reactivity of diazo compounds in cycloadditions is highly tunable based on their electronic properties, with a thousand-fold rate variation observed depending on the substituent's ability to conjugate with the diazo dipole. nih.gov This high degree of tunability suggests that the reaction rates of 4-diazo-5-nitro-4H-imidazole could be precisely controlled through the strategic placement of other functional groups. In reactions involving diazonium salts, EWGs on the aryl ring have been shown to accelerate reaction rates compared to EDGs. researchgate.net
Steric Effects: Steric hindrance plays a crucial role in dictating reaction outcomes. qmul.ac.uk Bulky substituents placed near the C4-diazo group can impede the approach of reactants, thereby slowing down the reaction rate. numberanalytics.com This principle, known as steric-approach control, directs reagents to the less hindered face of a molecule. qmul.ac.uk For instance, in reactions involving the formation of a metal-carbene complex, large substituents on the imidazole ring or on the metal's ligands could influence the trajectory of an incoming substrate, thus affecting the stereoselectivity of the transformation. wikipedia.org Studies on the reaction of amines with activated imidazoles have shown a dramatic decrease in reaction rate with increasing steric bulk on the amine, highlighting the powerful influence of steric effects. nih.gov
| Substituent (at C2) | Electronic Nature | Predicted Effect on Diazo Stability | Predicted Effect on Carbene Electrophilicity | Predicted Impact on Reaction Rate |
|---|---|---|---|---|
| -H | Neutral (Reference) | Base Stability | High | Reference Rate |
| -CH₃ | Electron-Donating (Inductive) | Slightly Decreased | Slightly Decreased | Potentially Faster (for nucleophilic attack by carbene) |
| -Cl | Electron-Withdrawing (Inductive) | Increased | Increased | Slower (for nucleophilic attack by carbene) |
| -CN | Strongly Electron-Withdrawing | Significantly Increased | Significantly Increased | Potentially Faster (for electrophilic attack on carbene) |
Role of the Nitro Group in Modulating Electronic and Steric Properties
The nitro group at the C5 position is arguably the most influential feature of the molecule, profoundly affecting its properties and reactivity.
Electronic Modulation: As a potent electron-withdrawing group, the nitro group significantly lowers the energy of the frontier molecular orbitals of the imidazole ring. nih.gov This has two primary consequences for the C4-diazo group. First, it provides substantial electronic stabilization to the diazo compound. Diazo compounds often require an adjacent electron-withdrawing group to be safely handled and to prevent spontaneous decomposition. nih.gov The C5-nitro group serves this purpose effectively by delocalizing electron density from the diazo carbon.
Second, upon extrusion of dinitrogen (N₂) to form a carbene, the C5-nitro group makes the resulting imidazol-4-ylidene carbene highly electrophilic. Rhodium-bound carbenes are considered highly electrophilic, and this character is amplified by electron-withdrawing substituents. nih.gov This heightened electrophilicity makes the carbene an excellent candidate for reacting with a wide range of nucleophiles, including alkenes, alkynes, and X-H bonds (where X = C, N, O, Si).
Steric Properties: The nitro group is relatively small and linear, so its steric impact is generally considered minimal compared to its powerful electronic effects. However, its presence does restrict the possible trajectories for reactant approach to the adjacent C4 position, which can contribute to the regioselectivity and stereoselectivity of certain reactions.
Transition Metal-Catalyzed Transformations and Their Mechanisms
Diazo compounds are renowned precursors for generating metal-carbene intermediates, which are central to a vast array of powerful synthetic transformations. oaepress.comrsc.org 4-diazo-5-nitro-4H-imidazole is an ideal substrate for such catalysis due to the stabilizing and activating influence of the nitro group.
The general mechanism for these transformations begins with the reaction of the diazo compound with a transition metal complex (MLn), typically featuring metals like rhodium, copper, or ruthenium. wikipedia.orgresearchgate.net The diazo compound displaces a ligand and coordinates to the metal center. This is followed by the irreversible loss of a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate a highly reactive metal-carbene (or carbenoid) intermediate. nih.gov This intermediate is the key species that participates in the subsequent bond-forming event. The catalytic cycle is completed when the carbene moiety is transferred to a substrate, regenerating the metal catalyst which can then engage another molecule of the diazo compound.
Carbene Transfer Reactions Catalyzed by Metals
The highly electrophilic carbene generated from 4-diazo-5-nitro-4H-imidazole and a metal catalyst can be "transferred" to various organic substrates. These reactions are among the most efficient methods for constructing diverse molecular architectures. rsc.org
One of the most prominent examples of carbene transfer is cyclopropanation . In this reaction, the metal carbene reacts with an alkene in a concerted, though often asynchronous, process to form a cyclopropane (B1198618) ring. wikipedia.orgnih.gov The reaction is highly stereospecific, with the configuration of the starting alkene being retained in the product. wikipedia.org Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts for these transformations. wikipedia.orgnih.gov Given the electron-deficient nature of the carbene derived from 4-diazo-5-nitro-4H-imidazole, it would be expected to react efficiently with both electron-rich and electron-neutral alkenes. wikipedia.org
Other important metal-catalyzed carbene transfer reactions include:
X-H Insertion: The carbene can insert into C-H, N-H, O-H, and Si-H bonds. nih.gov This allows for the direct functionalization of otherwise unreactive bonds.
Ylide Formation: Reaction with heteroatom-containing nucleophiles like sulfides, amines, or ethers can form ylides, which can then undergo subsequent rearrangements or reactions. researchgate.net
| Catalyst | Diazo Substrate Type | Reactant Partner | Reaction Type | Typical Yield | Reference |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | α-Diazocarbonyl | Styrene | Cyclopropanation | High | wikipedia.org |
| Rh₂(TPA)₄ | α-Alkyl-α-diazoester | Various Alkenes | Cyclopropanation | Good to High | nih.gov |
| Rh₂(S-TCPTAD)₄ | Aryldiazoacetate | Electron-deficient alkenes | Asymmetric Cyclopropanation | High (up to 98% ee) | nih.gov |
| Pd₂(dba)₃ | α-Diazoacetamide | Internal Aryl C-H | C-H Insertion | Moderate to Good | nih.gov |
| Ru(porphyrin) complex | Ethyl diazoacetate | Styrene | Cyclopropanation | High | rsc.org |
Cross-Coupling Methodologies Utilizing Imidazole Derivatives
While the diazo functional group is a precursor for carbene-mediated reactions, it is not a typical partner in classic palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille couplings. These reactions are fundamental for C-C bond formation but rely on different types of functionalized substrates, typically coupling an organometallic reagent with an organic halide or triflate. acs.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction has been effectively applied to unprotected haloimidazoles. acs.orgnih.govresearchgate.net For example, 4-bromoimidazoles can be coupled with a wide variety of aryl- and heteroarylboronic acids using a palladium catalyst under mild conditions to furnish functionalized imidazoles in good to excellent yields. acs.org This method is highly valued in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents. acs.orgnih.gov
Stille Coupling: The Stille reaction provides another powerful route to C-C bonds by coupling an organostannane (like a tributylstannyl-imidazole) with an organic halide. organic-chemistry.orgwikipedia.org This method has been used for the functionalization of the imidazole backbone, with copper(I) iodide often used as a co-catalyst to improve yields. researchgate.net Despite its versatility, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
While 4-diazo-5-nitro-4H-imidazole is not directly used in these named cross-coupling reactions, the carbene transfer reactions it undergoes represent a complementary and mechanistically distinct strategy to achieve the same overarching goal: the formation of new carbon-carbon and carbon-heteroatom bonds to build complex, functionalized imidazole-containing molecules. The development of methods for the functionalization of the imidazole core, whether through cross-coupling of halo-imidazoles or carbene chemistry of diazo-imidazoles, is crucial for medicinal chemistry and materials science. uib.noresearchgate.net
Computational and Theoretical Chemistry Research
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule like 4H-Imidazole, 4-diazo-5-nitro-. These methods can provide insights into the molecule's stability, reactivity, and various other properties by solving the Schrödinger equation for the given atomic arrangement.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For diazo compounds, it has been observed that the HOMO is often localized on the carbene fragment, while the LUMO is predominantly located on the diazo moiety. nih.govacs.org The energies of these orbitals are crucial; a smaller HOMO-LUMO gap generally indicates higher reactivity. For a molecule like 4H-Imidazole, 4-diazo-5-nitro-, the presence of both the electron-donating diazo group and the electron-withdrawing nitro group on the imidazole (B134444) ring would significantly influence the energies and localizations of the HOMO and LUMO, thereby dictating its behavior in chemical reactions. Theoretical studies on diazo compounds have shown that their reactivity in cycloaddition reactions can be predicted from their FMO energies. rsc.org
Charge Distribution and Electrostatic Potential Maps
Understanding the charge distribution within a molecule is essential for predicting its interactions with other molecules. Quantum chemical calculations can generate detailed charge distribution and electrostatic potential (ESP) maps. For related diazo compounds, studies have shown that molecules with a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen tend to have a lower energy barrier for the release of N₂. nih.govacs.orgchemrxiv.org In the case of 4H-Imidazole, 4-diazo-5-nitro-, the strongly electron-withdrawing nitro group would be expected to significantly impact the electrostatic potential, likely creating a highly electron-deficient region on the imidazole ring, which would influence its intermolecular interactions.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways allows for the detailed investigation of chemical reactions at a molecular level, including the identification of transition states and the calculation of activation energies.
Density Functional Theory (DFT) Studies of Reactivity and Stability
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. For nitroimidazole derivatives, DFT has been employed to calculate properties like homolytic bond dissociation energies (BDEs) and heats of formation (HOFs) to assess their stability. nih.gov Such calculations for 4H-Imidazole, 4-diazo-5-nitro- would be invaluable in determining the weakest bond and predicting its thermal stability. Furthermore, DFT studies on diazo compounds have been used to investigate the activation energy required for the elimination of nitrogen gas (N₂), a characteristic reaction of this class of compounds. nih.govacs.orgchemrxiv.org The presence of substituents has a significant effect on this activation barrier. nih.govacs.orgchemrxiv.org
Ab Initio Calculations of Reaction Energetics and Intermediates
Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide highly accurate information on reaction energetics and the structures of reaction intermediates. While no specific ab initio studies on 4H-Imidazole, 4-diazo-5-nitro- were found, this method would be critical in mapping out the potential energy surface for its decomposition or its participation in reactions like 1,3-dipolar cycloadditions. acs.org Such calculations could elucidate the step-by-step mechanism and the energy changes involved in its transformation into other chemical species.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a system of molecules. These simulations can provide insights into how molecules interact with each other in a condensed phase. For a polar and potentially reactive molecule like 4H-Imidazole, 4-diazo-5-nitro-, MD simulations could be used to understand its behavior in different solvents and to study its interactions with other molecules, which is particularly relevant for understanding its properties in a biological or materials context. Non-reactive MD simulations have been used to study the effects of nitro-oxidative stress on biomolecules, which could be a relevant area of investigation for nitro-containing compounds. nih.gov
Structure-Reactivity Relationships from a Computational Perspective
Computational and theoretical chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of a compound and its chemical reactivity. In the case of 4H-Imidazole, 4-diazo-5-nitro-, computational studies are essential for elucidating its electronic properties, stability, and potential reaction pathways. While specific, in-depth computational research exclusively focused on 4H-Imidazole, 4-diazo-5-nitro- is not extensively available in publicly accessible literature, we can infer its structure-reactivity relationships by examining computational analyses of closely related diazo and nitroimidazole derivatives.
Detailed research findings from computational studies on analogous compounds shed light on the key factors governing the reactivity of this class of molecules. For instance, the presence of the electron-withdrawing nitro group (-NO2) and the diazo group (-N2) on the imidazole ring significantly influences the electron distribution and molecular orbital energies.
Computational analyses of diazoalkenes have highlighted the importance of the substituents on the carbon atom of the diazo group in determining the stability and reactivity of the molecule. researchgate.net Electron-withdrawing groups, such as the nitro-substituted imidazole ring in this case, are known to influence the geometry and the thermodynamics of N2 loss, a characteristic reaction of diazo compounds. researchgate.net The resonance structures of the diazo group play a crucial role, with donor-substituted diazoalkenes favoring a diazo resonance structure, while those with electron-withdrawing groups have a larger contribution from the diazonium resonance form. researchgate.net This distinction is critical as it dictates the nature of the carbene intermediate formed upon dinitrogen extrusion. researchgate.net
Furthermore, theoretical studies on nitroimidazoles have established a clear link between their structure and biological activity, which is often related to the reduction of the nitro group. nih.gov The electronic properties of the imidazole ring and its substituents are paramount in determining the reduction potential and the stability of the resulting radical intermediates. nih.gov
Detailed Research Findings
While specific data tables for 4H-Imidazole, 4-diazo-5-nitro- are not available, computational studies on related compounds provide valuable insights. For example, analysis of various diazoalkenes reveals trends in bond lengths and the energy required for the loss of nitrogen gas (N2). researchgate.net
| Entry | Diazoalkene Structure | C–N Bond Length (Å) | N–N Bond Length (Å) | ΔE (N2 loss) (kcal/mol) |
|---|---|---|---|---|
| 1 | Donor-substituted | Short | Long | Higher Energy |
| 2 | 'Seyferth-Gilbert' type (EWG-substituted) | Long | Short | Lower Energy |
The data in Table 1 illustrates that diazoalkenes with electron-donating groups (EDG) tend to have shorter C–N bonds and longer N–N bonds, making the loss of N2 less favorable. researchgate.net Conversely, those with electron-withdrawing groups (EWG), which would be analogous to the nitroimidazole moiety in 4H-Imidazole, 4-diazo-5-nitro-, exhibit longer C–N bonds and shorter N–N bonds, facilitating the release of N2. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key to understanding reactivity. In related diazo compounds, the HOMO is often located on the diazo group, indicating its nucleophilic character, while the LUMO's position can vary depending on the substituents. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the compound's stability and reactivity in various chemical transformations.
Spectroscopic and Advanced Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Given the substituted nature of the imidazole (B134444) ring in 4H-Imidazole, 4-diazo-5-nitro-, one-dimensional NMR spectra might not be sufficient for a complete structural assignment. Advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei. researchgate.net
Correlated Spectroscopy (COSY): This experiment would be instrumental in identifying proton-proton (¹H-¹H) coupling networks. For instance, it would help in assigning the signals of any protons on the imidazole ring or adjacent substituents. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This would allow for the direct assignment of the protonated carbon atoms in the imidazole ring. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for elucidating complex structures, as it reveals long-range couplings between protons and carbons (typically over two to three bonds). researchgate.netipb.pt For 4H-Imidazole, 4-diazo-5-nitro-, HMBC would be critical in establishing the connectivity between the imidazole ring and the diazo and nitro functional groups by observing correlations between the imidazole protons and the carbons bearing these substituents. researchgate.net
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 4H-Imidazole, 4-diazo-5-nitro- is presented below, based on known values for similar heterocyclic systems.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C2-H | 7.5 - 8.5 | 135 - 145 |
| C4 | - | 120 - 130 |
| C5 | - | 145 - 155 |
Note: The exact chemical shifts would be influenced by the solvent and the electronic effects of the diazo and nitro groups.
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide invaluable information, particularly when the compound is poorly soluble or when knowledge of the solid-state packing and conformation is desired. For 4H-Imidazole, 4-diazo-5-nitro-, ssNMR could be used to study polymorphism, which is common in nitro-containing energetic materials. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing insights into the molecular structure in the crystalline state.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of 4H-Imidazole, 4-diazo-5-nitro-. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This would allow for the confirmation of the molecular formula, C₃HN₅O₂.
| Property | Value |
| Molecular Formula | C₃HN₅O₂ |
| Calculated Monoisotopic Mass | 139.0130 Da |
| Expected HRMS Result ([M+H]⁺) | 140.0203 Da |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is invaluable for structural elucidation and for studying reaction mechanisms. For 4H-Imidazole, 4-diazo-5-nitro-, MS/MS studies would reveal characteristic fragmentation pathways, such as the loss of N₂ from the diazo group and the loss of NO₂ from the nitro group. researchgate.net This fragmentation data provides a "fingerprint" of the molecule and can be used to confirm the presence and location of the functional groups. researchgate.net
A table of potential fragment ions for 4H-Imidazole, 4-diazo-5-nitro- in an MS/MS experiment is shown below.
| Parent Ion (m/z) | Potential Fragment Ion (m/z) | Neutral Loss |
| 139 | 111 | N₂ |
| 139 | 93 | NO₂ |
| 111 | 83 | CO |
| 93 | 65 | N₂ |
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups. nih.gov
In the analysis of 4H-Imidazole, 4-diazo-5-nitro-, IR and Raman spectroscopy would provide clear evidence for the key functional groups. researchgate.net The diazo group would exhibit a strong, sharp absorption band in the IR spectrum, typically in the range of 2100-2200 cm⁻¹. The nitro group would show two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. masterorganicchemistry.com The C=N and C-N stretching vibrations of the imidazole ring would also be observable in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The table below summarizes the expected characteristic IR absorption bands for 4H-Imidazole, 4-diazo-5-nitro-.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N≡N (Diazo) | Stretching | 2100 - 2200 | Strong, Sharp |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 | Strong |
| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 | Medium-Strong |
| C=N (Imidazole) | Stretching | 1600 - 1680 | Medium |
| C-N (Imidazole) | Stretching | 1250 - 1350 | Medium |
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. Together, these vibrational spectroscopy techniques provide a comprehensive picture of the functional groups present in the molecule.
Characteristic Vibrational Modes of Diazo and Nitro Groups
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying the key functional groups within a molecule. For a compound like 4-diazo-5-nitro-4H-imidazole, the characteristic vibrational modes of the diazo and nitro groups would serve as primary spectroscopic markers.
The diazo group (–N₂) typically exhibits a strong, sharp absorption band in the IR spectrum, corresponding to the N≡N stretching vibration. This band is generally observed in the range of 2100-2300 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the imidazole ring and the neighboring nitro group.
The nitro group (–NO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The presence of these strong absorption bands would be a key indicator of the nitro functionality.
For comparison, in the related compound 4,5-dinitro-1H-imidazole, the vibrational characteristics of the nitro groups are well-documented. humanjournals.com Similarly, studies on 2-diazoimidazole-4,5-dicarbonitrile provide insights into the vibrational properties of the diazo group on an imidazole ring. researchgate.net
Table 1: Typical Infrared Absorption Frequencies for Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Diazo (–N₂) | N≡N Stretch | 2100 - 2300 |
| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1600 |
| Nitro (–NO₂) | Symmetric Stretch | 1300 - 1400 |
Hydrogen Bonding Interactions and Intermolecular Associations
The potential for hydrogen bonding in 4-diazo-5-nitro-4H-imidazole would significantly influence its solid-state structure and properties. The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptor sites (the nitrogen atoms). The oxygen atoms of the nitro group can also act as hydrogen bond acceptors.
In the crystal structure of the analogous compound 4,5-dinitro-1H-imidazole, intermolecular N—H···N hydrogen bonds are observed, where the imidazole N-H acts as the donor and a nitrogen atom of the nitro group on a neighboring molecule acts as the acceptor. nih.govresearchgate.net These interactions lead to the formation of layered structures in the solid state. nih.govresearchgate.net It is plausible that 4-diazo-5-nitro-4H-imidazole would exhibit similar hydrogen bonding patterns, potentially involving both the nitro group and the nitrogen atoms of the diazo group.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a novel compound, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of 4-diazo-5-nitro-4H-imidazole is not publicly available, data from closely related compounds offer valuable insights. For instance, the crystal structure of 4,5-dinitro-1H-imidazole reveals that the imidazole ring is essentially planar, with the nitro groups slightly rotated out of the plane. nih.govresearchgate.net The asymmetric unit of this compound contains two independent molecules with similar conformations. nih.govresearchgate.net
In another relevant example, 2-diazoimidazole-4,5-dicarbonitrile, the molecule is also found to be approximately coplanar. researchgate.netnih.gov The crystal packing is characterized by short contacts between the diazo nitrogen atoms and the cyano nitrogen atoms of adjacent molecules. researchgate.netnih.gov
Table 2: Crystallographic Data for an Analogous Compound: 4,5-dinitro-1H-imidazole
| Parameter | Value | Reference |
| Formula | C₃H₂N₄O₄ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 7.9338 (3) | nih.gov |
| b (Å) | 10.4281 (4) | nih.gov |
| c (Å) | 13.5658 (5) | nih.gov |
| β (°) | 102.578 (1) | nih.gov |
| V (ų) | 1094.94 (7) | nih.gov |
| Z | 8 | nih.gov |
Conformational Analysis and Tautomerism Studies
Conformational analysis of 4-diazo-5-nitro-4H-imidazole would focus on the rotational freedom of the nitro group relative to the imidazole ring. As seen in 4,5-dinitro-1H-imidazole, the nitro groups can be twisted out of the plane of the heterocyclic ring. researchgate.net The specific torsion angles are determined by a balance of electronic effects and steric interactions.
Tautomerism is another important consideration for imidazoles. The proton on the nitrogen atom can potentially migrate between the two nitrogen atoms of the imidazole ring. While the 4H-imidazole tautomer is specified, the relative stability of other tautomeric forms could be investigated computationally and spectroscopically.
Co-crystallization Studies for Supramolecular Assembly Research
Co-crystallization is a powerful technique for designing new solid-state materials with tailored properties. By combining 4-diazo-5-nitro-4H-imidazole with other molecules (co-formers) that can participate in non-covalent interactions, it may be possible to create novel supramolecular assemblies. The hydrogen bonding capabilities of the imidazole and nitro groups would be key drivers in the formation of such co-crystals. Research in this area would involve screening for suitable co-formers and characterizing the resulting crystalline materials using X-ray diffraction and other solid-state techniques.
Electronic Absorption and Emission Spectroscopy for Photochemical Research
Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are essential tools for probing the electronic structure and photochemical reactivity of molecules. The electronic spectrum of 4-diazo-5-nitro-4H-imidazole would be expected to show absorptions corresponding to π→π* transitions of the imidazole ring and n→π* transitions associated with the nitro and diazo groups.
The photochemical behavior of diazo compounds is of particular interest, as they can be precursors to highly reactive carbenes upon photolysis. The study of the photochemistry of 4-diazo-5-nitro-4H-imidazole would involve irradiating the compound with light of specific wavelengths and analyzing the resulting products. This could provide insights into its potential applications in organic synthesis or materials science. While specific data for the target compound is unavailable, studies on related nitroimidazole derivatives provide a basis for understanding their electronic properties. humanjournals.com
Applications in Advanced Organic Synthesis Research
Role as a Synthetic Intermediate for Novel Heterocyclic Architectures
The inherent reactivity of the diazo and nitro functionalities, coupled with the aromatic imidazole (B134444) core, makes 4-diazo-5-nitro-4H-imidazole a valuable precursor for a diverse array of heterocyclic structures. Its ability to participate in various cycloaddition and transformation reactions allows chemists to forge intricate ring systems that are often challenging to access through other synthetic routes.
The diazo group in 4-diazo-5-nitro-4H-imidazole is a key handle for engaging in cycloaddition reactions, a powerful strategy for constructing fused and bridged heterocyclic frameworks. While direct examples involving 4-diazo-5-nitro-4H-imidazole are not extensively detailed in the provided search results, the reactivity of related diazo compounds suggests its potential in [4+2] cycloadditions. For instance, vinyldiazoacetates, upon photoirradiation, form cyclopropene (B1174273) intermediates that undergo [4+2] cycloaddition with dienes like cyclopentadiene (B3395910) and furan (B31954) to produce highly functionalized bicyclic and tricyclic compounds. nih.gov This type of reactivity highlights the potential of diazo-containing imidazoles to serve as precursors for complex polycyclic systems. The general strategy involves the generation of a reactive intermediate from the diazo compound, which then combines with a suitable partner to form the desired ring system. The synthesis of imidazolo[4,5-d]pyridazine fused ring systems, for example, demonstrates the utility of nitro-imidazole derivatives in constructing complex heterocyclic architectures. researchgate.net
The construction of spirocyclic and polycyclic frameworks often relies on reactions that can form multiple carbon-carbon or carbon-heteroatom bonds in a single step. The reactivity of the diazo group can be harnessed for such transformations. For instance, 1,3-dipolar cycloaddition reactions are a cornerstone for building five-membered rings, which can be part of a spirocyclic or polycyclic system. Research on the synthesis of polycyclic 3,3'-pyrrolidinyl-dispirooxindoles has utilized 1,3-dipolarophiles in reactions that could conceptually be adapted for diazo-imidazoles. researchgate.net The diazo compound can act as a 1,3-dipole precursor, reacting with various dipolarophiles to generate complex heterocyclic frameworks.
Development of Novel Reagents and Catalysts Based on the Imidazole Scaffold
The imidazole ring itself is a privileged structure in chemistry and biology, known for its ability to act as a ligand for metals and to participate in hydrogen bonding. nih.govnih.gov These properties are fundamental to the development of novel reagents and catalysts. By functionalizing the 4-diazo-5-nitro-4H-imidazole core, it is possible to design new molecules with specific catalytic or reagent-based activities. For example, metal complexes of imidazole derivatives have shown significant catalytic activity in various organic transformations. nih.gov The synthesis of azo derivatives of dipyrimidines and their metal complexes has demonstrated enhanced antimicrobial activity, suggesting that the coordination of metals to imidazole-based scaffolds can lead to new functional materials. nih.gov The development of chiral phosphoric acids for asymmetric catalysis further illustrates how functionalized heterocyclic systems can be employed as sophisticated catalysts. researchgate.net
Strategies for Medicinal Chemistry Lead Compound Generation and Optimization (Mechanistic Focus)
The 4-nitroimidazole (B12731) moiety is a well-established pharmacophore in medicinal chemistry, particularly for its antimicrobial and anticancer properties. nih.govhumanjournals.com The unique electronic properties conferred by the nitro and diazo groups on the imidazole ring provide a foundation for designing new therapeutic agents.
The generation of libraries of derivatives based on the 4-diazo-5-nitro-4H-imidazole scaffold allows for the systematic exploration of structure-activity relationships (SAR). By modifying substituents on the imidazole ring and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for therapeutic effects. For instance, studies on N-alkyl-nitroimidazoles have shown that the length of the N-alkyl chain significantly influences their antitumor activity in vitro. openmedicinalchemistryjournal.com Similarly, the synthesis and evaluation of a series of 4-nitroimidazole derivatives bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole (B1197879) moieties have identified compounds with potent anticancer activity in the low micromolar range. nih.govresearchgate.net These studies often involve screening against various cancer cell lines to determine the potency and selectivity of the synthesized compounds. nih.govresearchgate.net
Below is a data table summarizing the in vitro anticancer activity of selected 4-nitroimidazole derivatives.
| Compound | Cancer Cell Lines | IC50 (µM) | Reference |
| Compound 17 (tetrazole derivative) | Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z138 | Low micromolar range | nih.govresearchgate.net |
| Compound 11 (aryl piperazine (B1678402) derivative) | Selected cancer cell lines | 8.60 - 64.0 | nih.govresearchgate.net |
| Compound 18 (1,3,4-thiadiazole derivative) | All selected cancer cell lines | 8.25 - 43.55 | researchgate.net |
| N-alkyl nitroimidazoles | MDA-MB231 (breast) | As low as 16.7 | openmedicinalchemistryjournal.com |
| N-alkyl nitroimidazoles | Vero (normal kidney) | ~30 | openmedicinalchemistryjournal.com |
The principles of structure-based drug design are central to the development of potent and selective enzyme inhibitors and receptor ligands from the 4-diazo-5-nitro-4H-imidazole scaffold. nih.gov This process involves understanding the three-dimensional structure of the biological target and designing molecules that are complementary to its binding site in terms of shape and physicochemical properties. nih.gov Molecular docking studies are a powerful computational tool used to predict the binding modes and affinities of designed ligands. For example, docking studies of a potent 4-nitroimidazole derivative (compound 17) with Fms-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia, revealed a strong binding affinity with a docking score of -8.132 kcal/mol. researchgate.net These computational predictions, combined with experimental validation, guide the optimization of lead compounds to enhance their potency and selectivity. nih.govnih.gov The unique electronic nature of the nitro and diazo groups can be exploited to form specific interactions, such as hydrogen bonds and electrostatic interactions, with key residues in the active site of an enzyme or the binding pocket of a receptor. nih.govnih.gov
Materials Science Applications for Novel Functional Materials (Academic Research)
The inherent reactivity of the diazo and nitro groups, coupled with the aromatic imidazole core, makes 4H-Imidazole, 4-diazo-5-nitro- a theoretical candidate for the synthesis of advanced materials with unique properties. Research in this area is still in its nascent stages, with scientists exploring its potential as a building block for materials with tunable characteristics.
Precursors for Polymeric Materials with Tunable Properties
While direct polymerization of 4H-Imidazole, 4-diazo-5-nitro- has not been extensively documented, the broader class of imidazole-containing polymers is a subject of significant academic interest. elsevierpure.comnih.govacs.org The general strategy involves incorporating the imidazole moiety into a polymer backbone, which can impart desirable properties such as thermal stability, conductivity, and catalytic activity. nih.govacs.org The presence of the reactive diazo group in 4H-Imidazole, 4-diazo-5-nitro- offers a potential handle for polymerization or post-polymerization modification.
Diazo compounds, in general, are known to be versatile reagents in polymer chemistry. They can undergo various reactions, such as carbene insertion, cycloaddition, and radical polymerization, to form new polymeric structures. acs.orgnih.gov Theoretical studies suggest that the diazo group in 4H-Imidazole, 4-diazo-5-nitro- could be activated thermally or photochemically to generate a highly reactive carbene intermediate. This carbene could then react with various monomers or existing polymer chains to create novel materials. The nitro group, being a strong electron-withdrawing group, would further influence the reactivity of the imidazole ring and the resulting polymer's electronic properties.
The synthesis of polymers with tunable properties is a key goal in materials science. acs.org By carefully selecting co-monomers and reaction conditions, it might be possible to create polymers derived from 4H-Imidazole, 4-diazo-5-nitro- with tailored characteristics, such as specific solubility, mechanical strength, or optical properties.
Table 1: Potential Polymerization Strategies for 4H-Imidazole, 4-diazo-5-nitro-
| Polymerization Method | Potential Outcome | Key Reactive Group |
| Carbene-mediated Polymerization | Formation of polyimidazole backbone with potential for cross-linking. | Diazo |
| Cycloaddition Polymerization | Incorporation of the imidazole ring into a polymer chain via [3+2] cycloaddition reactions. | Diazo |
| Post-polymerization Modification | Functionalization of existing polymers with the nitroimidazole moiety. | Diazo |
Photochromic and Thermochromic Materials Research
The investigation into the photochromic and thermochromic properties of materials derived from 4H-Imidazole, 4-diazo-5-nitro- is another emerging area of academic inquiry. Photochromism and thermochromism are phenomena where a compound changes its color upon exposure to light or heat, respectively. rsc.orgresearchgate.net These properties are highly sought after for applications such as smart windows, optical data storage, and sensors.
While direct studies on the photochromic or thermochromic behavior of 4H-Imidazole, 4-diazo-5-nitro- are scarce, research on related imidazole derivatives provides valuable insights. For instance, some bis-imidazole compounds have been shown to exhibit both photochromic and thermochromic properties due to the reversible dissociation of a dimer into colored radicals upon stimulation. researchgate.net The presence of the nitro group in 4H-Imidazole, 4-diazo-5-nitro- could potentially enhance such effects by influencing the electronic transitions within the molecule.
The diazo group itself is inherently light-sensitive and can undergo photochemical transformations. acs.orgrsc.orgmdpi.com It is plausible that irradiation of 4H-Imidazole, 4-diazo-5-nitro- or its derivatives could lead to the formation of new species with different absorption spectra, resulting in a color change. The reversibility of this process would be a key factor in determining its suitability for photochromic applications.
Table 2: Investigated Properties of Related Imidazole Derivatives
| Compound Class | Observed Property | Potential Mechanism |
| Bis-imidazoles | Photochromism, Thermochromism | Reversible radical formation |
| Lophine Dimers | Photochromism, Thermochromism | Dissociation into free radicals |
| Imidazole-based Azo Dyes | Solvatochromism | Changes in solvent polarity affecting electronic transitions |
Interactions Within Biological Systems: Mechanistic Research Focus
Molecular Recognition and Binding Studies with Biomolecules (e.g., proteins, DNA)
The initial interaction of 4H-Imidazole, 4-diazo-5-nitro- with biomolecules is likely governed by a combination of non-covalent forces, dictated by its structural and electronic properties. The imidazole (B134444) ring itself is a versatile player in molecular recognition.
The imidazole ring system can participate in a variety of non-covalent interactions. It possesses the ability to act as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, via the pyridine-like nitrogen atom. This dual nature allows for diverse binding orientations within protein active sites or along the grooves of DNA. The electron density of the imidazole ring can be effectively redistributed, influencing the strength and cooperativity of these hydrogen bonds. Furthermore, the nitro group, being strongly electron-withdrawing, would significantly modulate the electronic profile of the imidazole ring, likely enhancing its ability to engage in pi-stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in proteins or with the bases of DNA.
A hallmark of 5-nitroimidazoles is their capacity to form covalent adducts with biomolecules following reductive activation. It is proposed that the nitro group undergoes a series of electron transfer reactions, particularly under hypoxic (low oxygen) conditions, to form highly reactive intermediates such as nitroso derivatives and hydroxylamines. These reactive species can then be attacked by nucleophilic residues in proteins (e.g., cysteine thiols) or on DNA bases, leading to the formation of a stable covalent bond. Studies on related 5-nitroimidazoles like metronidazole (B1676534) and ronidazole (B806) have shown that this reductive activation is a critical step for their biological activity. The process often involves a four-electron reduction to a hydroxylamine (B1172632) intermediate, which then undergoes nucleophilic attack, frequently at the C4 position of the imidazole ring. researchgate.net
The diazo group is also known for its reactivity, capable of acting as a precursor to a highly reactive carbene intermediate upon loss of dinitrogen gas (N₂), or undergoing azo coupling reactions. This dual reactivity of both the nitro and diazo groups suggests that 4H-Imidazole, 4-diazo-5-nitro- could be a potent covalent modifier of biomolecules through multiple potential pathways.
Enzyme Inhibition Mechanisms and Kinetics in in vitro Studies
The structural features of 4H-Imidazole, 4-diazo-5-nitro- suggest it could act as an inhibitor of various enzymes through both reversible and irreversible mechanisms.
The imidazole nucleus is a key component in many known enzyme inhibitors. For instance, imidazole derivatives are known to inhibit heme-containing enzymes by coordinating with the heme iron in the active site. rsc.org The ability of the imidazole ring to form hydrogen bonds and engage in pi-stacking interactions, as mentioned earlier, would facilitate its binding within an enzyme's active site.
For 4H-Imidazole, 4-diazo-5-nitro-, the nitro group would be a key determinant of its inhibitory potential. Nitroimidazole derivatives have been shown to inhibit enzymes such as NADH-fumarate reductase and Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH). nih.govnih.gov The binding is often stabilized by interactions of the nitro group with active site residues. Molecular docking studies on related nitroimidazoles suggest that the nitro group's presence is crucial for maintaining the basicity of the imidazole N3 atom, which can be important for key interactions. nih.gov
The reactive potential of the reductively activated nitro group and the diazo group could lead to covalent modification of active site residues, particularly nucleophilic amino acids like cysteine or histidine, resulting in irreversible inhibition.
Table 1: Examples of Enzyme Inhibition by Related Nitroimidazole Compounds
| Compound Class | Target Enzyme | Organism | Inhibition Type | Key Findings | Reference |
| Nitroimidazoles | NADH-fumarate reductase | Trypanosoma cruzi | Not specified | Imidazole ring is crucial for trypanocidal activity. | nih.gov |
| Nitroimidazoles | Escherichia coli FabH | Escherichia coli | Not specified | Potent inhibitors with MIC values in the low µg/mL range. | nih.gov |
| Imidazole derivatives | Nitric Oxide Dioxygenase (NOD) | E. coli | Reversible | Imidazoles coordinate with the catalytic heme iron. | rsc.org |
| 5-Nitroimidazoles | Thioredoxin Reductase | Entamoeba histolytica | Irreversible (covalent) | Drug activation leads to covalent adducts with the enzyme. | nih.gov |
Distinguishing between reversible and irreversible inhibition would be a critical aspect of in vitro studies. Reversible inhibition, characterized by non-covalent binding, can typically be overcome by increasing the substrate concentration. Kinetic analyses, such as Lineweaver-Burk plots, would help determine the mode of reversible inhibition (e.g., competitive, non-competitive, uncompetitive).
In contrast, irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme. This type of inhibition is often time-dependent and is not reversed by dialysis or dilution. For 4H-Imidazole, 4-diazo-5-nitro-, the potential for reductive activation of the nitro group or the reactivity of the diazo group strongly suggests a propensity for irreversible inhibition. Studies on metronidazole have demonstrated its ability to form covalent adducts with proteins like thioredoxin reductase, leading to enzyme inactivation. nih.gov Kinetic studies for irreversible inhibitors would focus on determining the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Cellular Uptake and Intracellular Localization Studies (Mechanistic, Non-Clinical)
The ability of 4H-Imidazole, 4-diazo-5-nitro- to exert a biological effect is contingent on its ability to cross the cell membrane and reach its intracellular targets. Studies on other nitroimidazoles provide a model for its likely uptake mechanism.
Once inside the cell, the molecule's intracellular localization would depend on its affinity for various subcellular compartments and macromolecules. Given the propensity of nitroimidazoles to be reductively activated in hypoxic environments, it is plausible that 4H-Imidazole, 4-diazo-5-nitro- would accumulate in hypoxic regions of tissues. Following activation, the reactive intermediates would likely bind covalently to nearby proteins and nucleic acids, effectively trapping the molecule within the cell. Chemoproteomic profiling of related nitro-containing compounds has shown that they can target proteins in specific organelles like the endoplasmic reticulum. nih.gov
Table 2: Factors Influencing Cellular Uptake of Nitroimidazoles
| Factor | Influence on Uptake | Example Compound(s) | Key Findings | Reference |
| Lipophilicity (P) | Higher P generally leads to faster uptake. | Misonidazole and other 1-substituted 2-nitroimidazoles | Decreased lipophilicity resulted in slower drug entry. | nih.gov |
| Side-chain hydroxyl groups | Increased number of hydroxyl groups can decrease uptake. | 1-substituted 2-nitroimidazoles | Addition of a single hydroxyl group decreased uptake by ~2-fold for compounds with similar P values. | nih.gov |
| pH | Lower extracellular pH can increase uptake. | Misonidazole | Incubation at pH 6.0-6.3 increased uptake by 2-3 fold. | nih.gov |
| Temperature | Higher temperature can increase uptake. | Misonidazole | Heating to 44-45°C resulted in significantly higher intracellular concentrations. | nih.gov |
Membrane Permeability Research for Biological Systems
While specific studies on the membrane permeability of 4H-Imidazole, 4-diazo-5-nitro- are not extensively detailed in the available literature, research on analogous heterocyclic compounds provides a framework for its likely behavior. The ability of a small molecule to cross cellular membranes is a prerequisite for any intracellular activity. For related compounds like pyrazole-imidazoline derivatives, key physicochemical properties have been identified as crucial for efficient transport across host cell membranes to reach internal targets. mdpi.com
These essential properties, which enhance cell permeability, are generally applicable and summarized below:
Low Molecular Weight: Smaller molecules typically diffuse more readily across the lipid bilayer.
Optimal Lipophilicity: A balance between water solubility and fat solubility is necessary for a compound to successfully navigate the aqueous extracellular environment and partition into the lipid-rich cell membrane.
Reduced Topological Polar Surface Area (TPSA): A lower TPSA is often correlated with better cell membrane permeability, as it indicates fewer exposed polar atoms that would hinder passage through the nonpolar membrane interior. mdpi.com
These factors are critical for enabling compounds to reach their molecular targets within the intracellular environment. mdpi.com
Table 1: Physicochemical Factors Influencing Membrane Permeability
| Property | Influence on Permeability | Rationale |
| Molecular Weight | Lower weight generally enhances permeability. mdpi.com | Smaller size allows for easier passage through membrane pores and lipid matrix. |
| Lipophilicity (LogP) | An optimal range is required for efficient transport. mdpi.com | The molecule must be soluble enough in the aqueous phase to approach the cell and lipid-soluble to cross it. |
| Polar Surface Area (PSA) | Lower PSA is correlated with higher permeability. mdpi.com | Fewer polar groups reduce the energy barrier for entering the nonpolar (hydrophobic) core of the cell membrane. |
Intracellular Trafficking and Distribution Mechanisms
Once across the cell membrane, the intracellular fate of a compound like 4H-Imidazole, 4-diazo-5-nitro- is governed by its chemical reactivity and interactions with the cellular milieu. For nitroimidazole-based drugs, their mechanism relies on reaching specific intracellular compartments to exert their effects. nih.gov The pronounced potency of related compounds against intracellular parasites, for example, highlights the significance of traversing the host cell membrane to engage with the pathogenic target residing inside. mdpi.com
The general mechanism for nitroimidazoles involves distribution within the cell to locations where they can be activated. nih.gov This activation is often reductive, occurring in environments with low oxygen tension (hypoxia), which can be characteristic of certain tissues or microorganisms. nih.govnih.gov The resulting reactive intermediates are then free to interact with nearby cellular components. nih.gov Therefore, intracellular trafficking is not merely passive diffusion but a critical step that positions the molecule for bioactivation and subsequent target engagement.
DNA/RNA Interaction Studies and Mechanistic Implications
The interaction of small molecules with nucleic acids is a cornerstone of their biological activity. For compounds related to 4H-Imidazole, 4-diazo-5-nitro-, the literature points towards mechanisms involving covalent modification rather than non-covalent binding modes like intercalation.
Intercalation and Groove Binding Mechanisms with Nucleic Acids
There is a lack of specific research in the reviewed scientific literature describing the intercalation or groove binding of 4H-Imidazole, 4-diazo-5-nitro- with DNA or RNA. The primary mechanisms detailed for structurally similar nitroimidazoles involve a chemical reaction with DNA following metabolic activation, rather than the physical insertion between base pairs (intercalation) or lodging within the minor/major grooves of the DNA helix. nih.gov
DNA Damage Mechanisms from a Chemical Reaction Perspective
The mechanism of DNA damage by nitroimidazoles is a well-documented, multi-step process that hinges on the chemical reduction of the nitro group. nih.govnih.gov This process is considered a common mechanism of cytotoxicity for this class of compounds. nih.gov
Reductive Bioactivation: The process is initiated by the transfer of electrons to the nitroimidazole molecule. This reduction typically requires hypoxic (low oxygen) conditions, as oxygen can intercept the electron from the activated drug, rendering it inactive and regenerating the parent compound. nih.gov A high-resolution coulometric analysis of various nitroimidazoles confirmed that the cytotoxic species is an intermediate of drug reduction. nih.gov
Formation of Reactive Intermediates: The reduction of the nitro group proceeds through several stages, forming highly reactive intermediates. The addition of a single electron forms a nitro radical anion (R-NO₂⁻). nih.govnih.gov Further reduction, requiring a total of four electrons, can lead to the formation of a hydroxylamine derivative (R-NHOH). nih.gov Studies with nitrosoimidazole analogues, which are themselves intermediate reduction products, show them to be considerably more bactericidal than their parent nitro compounds, providing direct evidence that reduction is key to activation. nih.gov
Covalent Binding to DNA: These highly reactive intermediates, once formed, can covalently bind to macromolecules, including DNA. nih.gov Studies using radiolabeled ronidazole and metronidazole demonstrated that this covalent binding occurs with the loss of a proton at the C4 position of the imidazole ring, suggesting that this site is the point of nucleophilic attack and attachment to DNA. nih.gov The degree of DNA damage has been shown to be dependent on the rate of drug reduction, with slower reduction rates producing more damage. nih.gov
Furthermore, the diazo group present in 4H-Imidazole, 4-diazo-5-nitro- introduces another layer of high reactivity. Under thermal or photochemical conditions, related 4-diazo-4H-imidazoles are known to form highly reactive carbenes. nih.gov These carbenes can engage in various chemical reactions, including insertions into O-H and N-H bonds, suggesting an additional, distinct potential mechanism for interaction with biological molecules like nucleic acids and proteins. nih.gov
Table 2: Proposed Mechanism of DNA Damage by Related Nitroimidazoles
| Step | Description | Key Chemical Species Involved | References |
| 1. Reductive Activation | The nitro group (NO₂) on the imidazole ring accepts electrons. This process is favored under hypoxic conditions. | Parent nitroimidazole, electrons (e⁻) | nih.govnih.gov |
| 2. Intermediate Formation | A single-electron transfer forms a radical anion. Further reduction (four-electron) can produce a hydroxylamine. Nitroso-imidazoles are also potent intermediates. | Nitro radical anion (R-NO₂⁻), Hydroxylamine (R-NHOH), Nitrosoimidazole (R-N=O) | nih.govnih.govnih.gov |
| 3. Covalent Adduct Formation | The reactive intermediate undergoes a nucleophilic reaction with DNA, forming a stable covalent bond. Evidence suggests this attack occurs at the C4 position of the imidazole ring for some 5-nitroimidazoles. | Activated intermediate, DNA | nih.gov |
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Microfluidics for Scalable Synthesis Research
The synthesis of energetic materials, particularly those containing sensitive functional groups like the diazo group, often presents significant safety and scalability challenges. europa.eudtic.mil Traditional batch synthesis methods can be hazardous due to the accumulation of large quantities of unstable intermediates and the difficulty in controlling reaction exotherms. pharmablock.com Flow chemistry and microfluidics offer a transformative approach to mitigate these risks and enable safer, more efficient, and scalable synthesis. researchgate.networldscientific.com
Future research in this area should focus on developing a continuous-flow process for the synthesis of 4-diazo-5-nitro-4H-imidazole. This would involve the optimization of reaction conditions within a microfluidic setup to maximize yield and purity while ensuring operational safety. The integration of in-line analytical techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, could provide real-time monitoring of the reaction progress, allowing for rapid optimization and control. researchgate.net Furthermore, the scalability of such a process could be readily achieved by numbering-up the microreactors, paving the way for the production of larger quantities of this energetic material for further investigation and application. dtic.mil
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of 4-diazo-5-nitro-4H-imidazole
| Feature | Advantage in Flow Chemistry |
| Safety | Minimized inventory of hazardous intermediates, enhanced heat transfer to control exotherms. |
| Scalability | Straightforward scaling by continuous operation or parallelization of reactors. |
| Control | Precise control over reaction time, temperature, and stoichiometry. |
| Efficiency | Often leads to higher yields and purities compared to batch processes. |
Application in Supramolecular Chemistry and Self-Assembly Research
The imidazole (B134444) ring is a well-known motif in supramolecular chemistry, capable of participating in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. mdpi.com The presence of both a nitro group (an electron-withdrawing group and a hydrogen bond acceptor) and a diazo group on the imidazole core of 4-diazo-5-nitro-4H-imidazole suggests a rich potential for its use in the construction of novel supramolecular assemblies.
Future research could explore the self-assembly of 4-diazo-5-nitro-4H-imidazole in various solvents and in the solid state. The interplay between the hydrogen bonding capabilities of the imidazole N-H, the nitro group's oxygen atoms, and potential π-π stacking interactions could lead to the formation of well-defined supramolecular structures such as tapes, sheets, or three-dimensional networks. rsc.org The introduction of co-formers, such as other energetic compounds or molecules with complementary hydrogen bonding sites, could lead to the formation of energetic co-crystals with tailored properties, such as reduced sensitivity or enhanced thermal stability. acs.orgnih.govacs.org
Furthermore, the coordination chemistry of 4-diazo-5-nitro-4H-imidazole with various metal ions could be investigated. The imidazole nitrogen atoms are excellent ligands for a wide range of metals, and the formation of metal-organic frameworks (MOFs) or coordination polymers incorporating this energetic ligand could result in materials with interesting energetic and catalytic properties. The porous nature of MOFs could also be exploited for the encapsulation of other small molecules, leading to the development of advanced energetic composites.
Development of Chemo- and Biocatalytic Processes Involving Diazoimidazoles
Diazo compounds are exceptionally versatile reagents in organic synthesis, serving as precursors to carbenes and carbenoids, which can participate in a wide array of chemical transformations. researchgate.netnih.gov The development of chemo- and biocatalytic processes involving 4-diazo-5-nitro-4H-imidazole could open up new avenues for the synthesis of complex nitrogen-containing heterocycles.
In the realm of chemocatalysis, transition metals such as rhodium, copper, and palladium are known to catalyze the decomposition of diazo compounds to form metal-carbene intermediates. rsc.org These reactive species can undergo a variety of reactions, including cyclopropanation, C-H insertion, and ylide formation. Future research could explore the reactivity of the carbene derived from 4-diazo-5-nitro-4H-imidazole in these transformations. The electronic nature of the nitro and imidazole substituents would likely have a significant influence on the reactivity and selectivity of these reactions, providing opportunities for the synthesis of novel, highly functionalized imidazole derivatives.
Biocatalysis offers an attractive, environmentally benign alternative to traditional chemical catalysis. Enzymes, such as certain heme proteins, have been shown to catalyze carbene transfer reactions from diazo compounds with high enantioselectivity. Investigating the potential of engineered enzymes to recognize and react with 4-diazo-5-nitro-4H-imidazole could lead to the development of biocatalytic routes for the synthesis of chiral imidazole-containing molecules, which are of significant interest in medicinal chemistry.
Exploration of Photoactivated Reactivity for Advanced Material Design
The photochemical properties of both diazo compounds and nitroaromatic compounds are well-documented, suggesting that 4-diazo-5-nitro-4H-imidazole could exhibit interesting photoactivated reactivity. mdpi.comresearchgate.netscispace.com Diazo compounds can be photolytically cleaved to generate carbenes, while nitro-containing heterocycles can undergo various photochemical transformations. acs.org
Future research should focus on the photochemical decomposition of 4-diazo-5-nitro-4H-imidazole upon irradiation with light of specific wavelengths. The generation of the corresponding carbene under photochemical conditions could enable its use in photoaffinity labeling or for the light-induced modification of surfaces and polymers. The high reactivity of the photogenerated carbene could be harnessed to create new materials with tailored properties.
Moreover, the combination of the diazo and nitro groups on the same molecule could lead to complex and potentially useful photochemical reaction pathways. For instance, intramolecular reactions between the photogenerated carbene and the nitro group could lead to novel heterocyclic ring systems. The study of these photochemical transformations could not only expand the synthetic utility of this compound but also provide fundamental insights into the photochemistry of energetic materials. tandfonline.com
Computational Design of Novel Derivatives with Predicted Reactivity and Interactions
Computational chemistry provides a powerful tool for the rational design of new molecules and for predicting their properties and reactivity before their synthesis. researchgate.net For a molecule like 4-diazo-5-nitro-4H-imidazole, computational methods can be employed to explore its potential as an energetic material and to design novel derivatives with enhanced performance and safety characteristics.
Density functional theory (DFT) calculations can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of 4-diazo-5-nitro-4H-imidazole. These calculations can also provide estimates of key energetic properties, such as the heat of formation, which is crucial for predicting detonation performance. researchgate.net Furthermore, computational methods can be used to study the reaction mechanisms of its decomposition, providing insights into its stability and sensitivity.
Future computational studies could focus on the design of a library of derivatives of 4-diazo-5-nitro-4H-imidazole with various substituents on the imidazole ring. By systematically varying the electronic and steric properties of these substituents, it may be possible to tune the energetic properties and sensitivity of the resulting compounds. researchgate.net For example, the introduction of amino or other electron-donating groups could potentially increase the heat of formation and detonation performance. Molecular dynamics simulations could also be employed to study the intermolecular interactions of these novel derivatives in the solid state, providing predictions of their crystal densities and sensitivities.
Table 2: Key Properties of Azole-Based Energetic Materials for Computational Prediction
| Property | Significance |
| Heat of Formation | A primary indicator of the energy content of the material. |
| Crystal Density | A critical factor in determining detonation velocity and pressure. |
| Bond Dissociation Energy | Provides insights into the thermal stability and sensitivity of the compound. |
| Electrostatic Potential | Can be used to predict sensitivity to impact and friction. |
Challenges and Opportunities in the Synthesis of Highly Energetic Azole Derivatives
The synthesis of high-nitrogen, energetic azole derivatives is a challenging yet rewarding field of research. science.govfrontiersin.orgnih.gov These compounds often exhibit high heats of formation and can produce large volumes of nitrogen gas upon decomposition, making them attractive as high-performance explosives and propellants. mdpi.com However, their synthesis is often fraught with difficulties, including the handling of hazardous reagents and intermediates, and the potential for explosive decomposition of the final products.
A significant challenge in the synthesis of compounds like 4-diazo-5-nitro-4H-imidazole is the introduction of multiple energetic functional groups onto a small heterocyclic ring. The synthesis of the precursor, likely 4-amino-5-nitroimidazole, would itself require careful control of nitration and amination reactions. The subsequent diazotization of this precursor would need to be performed under carefully controlled conditions to avoid the uncontrolled decomposition of the diazonium salt intermediate. researchgate.net
Despite these challenges, the successful synthesis of 4-diazo-5-nitro-4H-imidazole and its derivatives would present significant opportunities. The unique combination of a diazo group and a nitro group on an imidazole core could lead to a new class of energetic materials with tunable properties. The diazo group could also serve as a synthetic handle for the further functionalization of the molecule, allowing for the creation of more complex energetic structures. The exploration of safer and more efficient synthetic methodologies, such as the use of flow chemistry as discussed earlier, will be crucial for overcoming the challenges associated with the synthesis of these promising high-nitrogen energetic materials. europa.eu
Q & A
What are the common synthetic routes for 4H-Imidazole, 4-diazo-5-nitro-, and how are reaction conditions optimized?
Level: Basic
Methodological Answer:
Synthesis typically involves diazo-transfer reactions and nitration steps. For example, diazo groups can be introduced via coupling reactions using substrates like 4H-imidazole 3-oxides under acidic conditions (e.g., acetyl chloride in toluene). Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity for nitro-group incorporation .
- Temperature control : Reflux conditions (e.g., 18 hours at 100°C) ensure complete conversion .
- Catalyst use : Transition metal-free C-H/C-H coupling reactions improve yield (up to 65%) while avoiding metal contamination .
What spectroscopic and analytical techniques are critical for characterizing 4H-Imidazole, 4-diazo-5-nitro-?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To resolve the chemical environment of hydrogen and carbon atoms, particularly distinguishing diazo (-N₂) and nitro (-NO₂) groups .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, essential for verifying diazo-group stability .
- X-ray Crystallography : Resolves 3D structure when single crystals are obtainable, critical for studying electronic effects of the diazo-nitro moiety .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
How can density functional theory (DFT) models predict the electronic properties of 4H-Imidazole, 4-diazo-5-nitro-?
Level: Advanced
Methodological Answer:
DFT frameworks (e.g., B3LYP hybrid functionals) are used to:
- Calculate HOMO-LUMO gaps to assess reactivity and photostability .
- Model charge distribution across the diazo and nitro groups, identifying potential electrophilic/nucleophilic sites .
- Validate experimental data (e.g., NMR chemical shifts) by comparing computed vs. observed spectra .
Note: Exact exchange terms in DFT improve accuracy for nitro-group energetics (average deviation <2.4 kcal/mol) .
How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Level: Advanced
Methodological Answer:
Contradictions often arise from solvent polarity, temperature gradients, or impurities. Systematic approaches include:
- DoE (Design of Experiments) : Vary parameters (e.g., solvent, time, catalyst loading) to identify optimal conditions. For instance, reducing reaction time from 4 hours to 30 minutes increased yields from 25% to 72% in C-H coupling reactions .
- In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and adjust conditions dynamically .
- Purification Protocols : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes byproducts from nitro-group side reactions .
What methodologies assess the biological activity of 4H-Imidazole, 4-diazo-5-nitro- derivatives?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use software like ArgusLab to predict binding affinity to targets (e.g., BACE1, AChE) implicated in neurodegenerative diseases. Docking scores (<-8 kcal/mol suggest strong inhibition) guide prioritization for in vitro testing .
- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa) evaluate IC₅₀ values, with structural modifications (e.g., fluorophenyl substitutions) enhancing activity .
- ADMET Prediction : Computational tools (e.g., SwissADME) assess pharmacokinetic properties, ensuring derivatives meet Lipinski’s Rule of Five .
What safety protocols are essential when handling 4H-Imidazole, 4-diazo-5-nitro-?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and face shields to prevent skin/eye contact with reactive diazo groups .
- Ventilation : Use fume hoods to avoid inhalation of nitro-compound vapors .
- Spill Management : Neutralize spills with damp sand; avoid water to prevent exothermic reactions .
- First Aid : Immediate rinsing with water for 15 minutes if exposed, followed by medical consultation .
How do structural modifications of 4H-Imidazole derivatives influence photophysical properties?
Level: Advanced
Methodological Answer:
- Ancillary Ligands : Incorporating Ru-complexes (e.g., [(tpy)Ru(4H-im)X]) alters absorption spectra. For example, NCS⁻ ligands redshift absorption to 450 nm, enhancing light-harvesting efficiency in dyes .
- Electron-Withdrawing Groups : Nitro and diazo groups reduce HOMO-LUMO gaps (ΔE ~1.8 eV), increasing photocatalytic activity .
- Solvatochromism Studies : UV-Vis spectroscopy in varying solvents (e.g., ethanol vs. DMF) quantifies polarity-dependent emission shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
